molecular formula C10H10N2O B14065805 1-(3-Amino-5-cyanophenyl)propan-2-one

1-(3-Amino-5-cyanophenyl)propan-2-one

Cat. No.: B14065805
M. Wt: 174.20 g/mol
InChI Key: JXIORQIDTOKALD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-cyanophenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone linked to a substituted phenyl ring. The phenyl group is functionalized with an amino (-NH₂) group at position 3 and a cyano (-CN) group at position 5.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-5-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H10N2O/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,12H2,1H3

InChI Key

JXIORQIDTOKALD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-cyanophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-cyanobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-cyanophenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(3-Amino-5-cyanophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ketone group can also participate in various chemical reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Structural Differences :

  • The phenyl ring substituents include a trifluoromethoxy (-OCF₃) group at position 5 and a chlorine atom on the propan-2-one chain (position 3), compared to the cyano group in the main compound. Molecular Data:
  • Formula: C₁₀H₉ClF₃NO₂; Molecular weight: 267.63 g/mol . Implications:
  • The chlorine atom may increase molecular polarity and influence crystallization behavior.

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

Structural Differences :

  • Features a piperidin-2-yl group (a cyclic secondary amine) instead of the aromatic amino-cyanophenyl moiety. Molecular Data:
  • Formula: C₈H₁₅NO; Molecular weight: 141.21 g/mol . Functional Relevance:
  • The cyclic amine confers basicity, enabling interactions with biological targets. Pelletierine exhibits anti-helminthic activity, highlighting how structural variations (aliphatic vs. aromatic substituents) dictate bioactivity.

Diarylheptanoid Derivatives (Compounds 4a–k and 5a–i)

Structural Context :

  • These compounds share the propan-2-one core but vary in aromatic substituents (e.g., methoxy, halogen, or alkyl groups) .
    Synthetic Efficiency :
  • Yields for analogous synthetic steps range from 34% to 99%, depending on substituent electronic and steric effects. The main compound’s cyano group may enhance reactivity in condensation reactions compared to bulkier substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Relevant Step) Applications/Notes
1-(3-Amino-5-cyanophenyl)propan-2-one Not provided Not provided 3-amino, 5-cyano, propan-2-one Up to 79% (Wittig reaction) Synthetic intermediate; limited application data
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one C₁₀H₉ClF₃NO₂ 267.63 3-amino, 5-OCF₃, 3-chloro Not specified Supplier data available
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) C₈H₁₅NO 141.21 Piperidin-2-yl, propan-2-one Not specified Anti-helminthic drug

Key Findings and Implications

  • Electronic Effects: Cyano and trifluoromethoxy groups both withdraw electrons but differ in steric demand, influencing reaction kinetics and product stability.
  • Structural-Activity Relationships: The aromatic amino group in this compound may enable hydrogen bonding, whereas pelletierine’s cyclic amine facilitates target binding in biological systems.
  • Synthetic Flexibility: The propan-2-one backbone allows modular functionalization, as demonstrated in diarylheptanoid synthesis.

Biological Activity

1-(3-Amino-5-cyanophenyl)propan-2-one, a compound characterized by its amino and cyano functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Amino Group : Contributes to hydrogen bonding and enhances solubility.
  • Cyano Group : Imparts unique reactivity and biological interactions.
  • Ketone Group : Participates in various chemical reactions, modulating the compound's effects.

These functional groups play crucial roles in the compound's interaction with biological targets, influencing its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial effects against various bacterial strains. For instance, it has shown moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM for different strains .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant cytotoxicity against MCF-7 breast cancer cells, surpassing that of standard treatments like Tamoxifen . The mechanism involves inducing apoptosis and disrupting metabolic pathways in cancer cells .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammatory pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival .
  • Receptor Interaction : It may engage with specific receptors linked to inflammation and cancer progression, thereby modulating cellular responses .
  • Hydrogen Bonding : The amino and cyano groups facilitate hydrogen bonding with biological molecules, influencing their activity and function .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research :
    • A study evaluated a series of derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that structural modifications could enhance efficacy while reducing side effects .
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial activity against a panel of bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Biological Activity
This compoundAmino and cyano substituentsAnticancer and antimicrobial properties
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-oneChlorine substitutionVaries in reactivity; potential anti-inflammatory effects
1-(4-Methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneTertiary amine side chainEnhanced cytotoxicity against cancer cells

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